3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Overview

Description

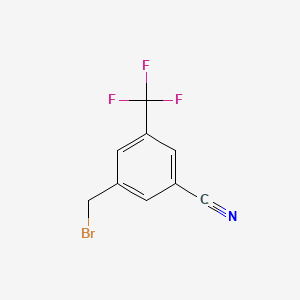

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound characterized by a bromomethyl (-CH₂Br) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzonitrile scaffold. Its molecular formula is C₉H₅BrF₃N, with a molecular weight of 272.04 g/mol.

This compound is structurally significant in medicinal chemistry, particularly as a building block for inhibitors targeting glucose transporter 1 (GLUT1) and other bioactive molecules. Its bromomethyl group serves as a reactive site for further functionalization, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile typically involves the bromination of 3-methyl-5-(trifluoromethyl)benzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild to moderate conditions.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Scientific Research Applications

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.

Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

Agrochemicals: It is employed in the synthesis of agrochemical agents such as herbicides and insecticides.

Organic Synthesis:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is largely dependent on its reactivity and the functional groups present. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The nitrile group can participate in coordination chemistry, forming complexes with metal ions and acting as a ligand in catalytic processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:

Key Differences and Functional Implications

Reactivity :

- The bromomethyl group in this compound enables nucleophilic substitution reactions, making it versatile for synthesizing pyrazole-based inhibitors (e.g., GLUT1 inhibitors) . In contrast, 3-Bromo-5-(trifluoromethyl)benzonitrile (CAS 35764-15-9) lacks the methyl spacer, limiting its utility in alkylation reactions .

- Fluorinated analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzonitrile) exhibit reduced steric hindrance, favoring electrophilic aromatic substitution but offering lower stability under basic conditions compared to brominated derivatives .

Physicochemical Properties :

- 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9) has the lowest molecular weight (185.15 g/mol) among the analogs, making it more soluble in organic solvents .

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C8H4BrF3N

- Molecular Weight : 252.01 g/mol

- CAS Number : 669080-79-9

The compound features a bromomethyl group and a trifluoromethyl group attached to a benzonitrile core, which enhances its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic substitution reactions. The bromomethyl moiety can form covalent bonds with nucleophilic sites in proteins, while the trifluoromethyl group increases the compound's hydrophobicity, facilitating membrane permeability and interaction with lipid membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The trifluoromethyl group may contribute to anti-inflammatory properties by modulating pathways associated with inflammation.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Structure-Activity Relationships (SAR)

The structural components of this compound significantly influence its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Bromomethyl Group | Enhances reactivity towards nucleophiles |

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Benzonitrile Core | Provides a stable framework for biological interactions |

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of caspase pathways leading to programmed cell death.

- Anti-inflammatory Research : Animal models have shown that treatment with this compound results in reduced swelling and pain in inflammatory conditions, suggesting its potential as an anti-inflammatory agent. Its ability to modulate cytokine production was highlighted in these studies.

- Enzyme Inhibition Analysis : The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism. In vitro assays indicated that it effectively inhibits specific isoforms, potentially impacting drug interactions and metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via bromination of the corresponding methyl precursor. A common approach involves radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation. For example, substituting the methyl group in 5-(trifluoromethyl)benzonitrile derivatives with bromine requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst use). Evidence from analogous bromomethylation reactions suggests that dichloromethane or CCl₄ as solvents and azobisisobutyronitrile (AIBN) as a radical initiator improve yields . Purification via column chromatography (using hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product. Yield optimization may also involve iterative adjustments to stoichiometry (e.g., 1.1–1.3 equivalents of NBS) .

Q. How can the stability of this compound be assessed under different storage conditions?

Methodological Answer: Stability studies should evaluate degradation under light, humidity, and temperature. For instance:

- Light Sensitivity: Store in amber vials and compare degradation rates via HPLC under UV vs. dark conditions.

- Thermal Stability: Use thermogravimetric analysis (TGA) or accelerated aging at 40–60°C for 1–4 weeks.

- Hydrolytic Stability: Monitor hydrolysis in aqueous/organic mixtures (e.g., DMSO:H₂O) using NMR to detect benzyl alcohol byproducts.

Data from related bromomethylated nitriles indicate susceptibility to hydrolysis, necessitating anhydrous storage at –20°C .

Table 1: Key Stability Factors

| Factor | Test Method | Critical Threshold |

|---|---|---|

| Light | HPLC (peak area) | >90% purity after 30 days |

| Temperature | TGA (mass loss) | <5% decomposition at 25°C |

| Humidity | Karl Fischer titration | <0.1% H₂O content |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?

Methodological Answer: The benzylic bromine in this compound is highly electrophilic due to the electron-withdrawing effects of the trifluoromethyl (–CF₃) and nitrile (–CN) groups. This facilitates SN2 reactions with nucleophiles (e.g., amines, thiols) or Suzuki-Miyaura couplings when converted to boronic acids. Kinetic studies using NMR or LC-MS can track substitution rates. For example, reaction with piperidine in THF at 25°C shows second-order kinetics, with rate constants dependent on the nucleophile’s strength . Computational modeling (DFT) further reveals transition-state stabilization by the –CF₃ group’s inductive effect .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?

Methodological Answer: The –CF₃ group enhances lipophilicity and metabolic stability while modulating electron density. Spectroscopic methods like UV-Vis (for π→π* transitions) and cyclic voltammetry (redox potential) quantify electronic effects. For instance, the –CF₃ group reduces the HOMO-LUMO gap by 0.3–0.5 eV compared to non-fluorinated analogs, as shown in related benzonitriles . In drug design, docking studies with enzymes (e.g., kinases) suggest that –CF₃ improves binding via hydrophobic interactions and fluorine-mediated hydrogen bonds. Comparative assays with –CH₃ or –Cl analogs validate these effects .

Q. What analytical techniques are most effective for resolving contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer: Discrepancies in spectral data often arise from impurities or solvent effects. To resolve these:

- NMR: Use high-field instruments (500+ MHz) and deuterated solvents (CDCl₃ or DMSO-d₆). Compare coupling constants (e.g., JH-F for –CF₃) with literature values .

- IR: Assign peaks via comparison to authenticated spectra (e.g., NIST database) or DFT-simulated vibrational modes. The –CN stretch typically appears at ~2230 cm⁻¹, while –CF₃ shows bands near 1150–1250 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns. Cross-reference with PubChem data for validation .

Q. How can cross-coupling reactions (e.g., Suzuki, Heck) be adapted using this compound for heterocyclic synthesis?

Methodological Answer: The bromomethyl group can be functionalized into boronic esters for Suzuki couplings. For example:

Boronation: React with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in dioxane at 80°C to form the pinacol boronic ester .

Coupling: Use the boronate in cross-couplings with aryl halides (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ base) to generate biaryl derivatives.

Table 2: Representative Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄, 90°C | 65–78 |

| Heck | PdCl₂(PPh₃)₂, NEt₃, DMF, 120°C | 52–60 |

Q. What strategies mitigate hazards associated with handling this compound?

Methodological Answer: Safety protocols should address:

- Toxicity: Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact. LC-MS monitoring of lab air can detect volatile byproducts.

- Reactivity: Avoid strong bases or oxidizers to prevent exothermic decomposition. Quench excess bromine with Na2S2O3 solutions.

- Waste Disposal: Neutralize brominated waste with alkaline ethanolamine before disposal .

Properties

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUXNYPZDDSUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469282 | |

| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669080-79-9 | |

| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.